2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 5426-10-8
VCID: VC8469120
InChI: InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2
SMILES: C1CCC2C(C1)C(=O)N(C2=O)O
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 5426-10-8

Cat. No.: VC8469120

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione - 5426-10-8

Specification

CAS No. 5426-10-8
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Standard InChI InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2
Standard InChI Key DBWVTDFTWIVIQA-UHFFFAOYSA-N
SMILES C1CCC2C(C1)C(=O)N(C2=O)O
Canonical SMILES C1CCC2C(C1)C(=O)N(C2=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to the isoindole-dione family, featuring a bicyclic framework comprising a six-membered cyclohexane ring fused to a five-membered lactam ring. The hydroxyl group at position 2 introduces chirality, resulting in two stereoisomers: (3aR,7aS) and (3aS,7aR). The (3aR,7aS) configuration is predominantly reported in synthetic studies .

Key structural identifiers include:

  • IUPAC Name: (3aR,7aS)-2-Hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

  • Canonical SMILES: C1CCC2C(C1)C(=O)N(C2=O)O\text{C1CCC2C(C1)C(=O)N(C2=O)O}

  • InChIKey: DBWVTDFTWIVIQA-OLQVQODUSA-N\text{DBWVTDFTWIVIQA-OLQVQODUSA-N}

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3
Molecular Weight169.18 g/mol
Density1.389 g/cm³
Boiling Point319.1°C at 760 mmHg
Flash Point146.8°C
PubChem CID1549694

Synthesis and Reaction Pathways

Industrial Synthesis

The primary synthetic route involves the reaction of (3aR,7aS)-hexahydroisobenzofuran-1,3-dione with hydroxylamine sulfate in the presence of sodium hydroxide .

Reaction Conditions:

  • Reactants: Hexahydroisobenzofuran-1,3-dione (48.00 g), hydroxylamine sulfate (24.975 g, 0.152 mol)

  • Solvent: Water (75 mL)

  • Base: 25% aqueous NaOH (50 g)

  • Temperature: 90°C

  • Duration: 1.25 hours

  • Yield: 94%

Mechanistic Overview:
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of the furan-dione, followed by ring-opening and re-cyclization to form the isoindole-dione core. The stereochemistry is retained due to the rigid bicyclic transition state .

Table 2: Synthesis Parameters

ParameterValue
Starting MaterialHexahydroisobenzofuran-1,3-dione
ReagentHydroxylamine sulfate
Catalyst/BaseSodium hydroxide
SolventWater
Temperature90°C
Reaction Time1.25 hours
Isolation MethodChloroform extraction, vacuum drying

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water but is soluble in chloroform and ethyl acetate. Stability studies indicate decomposition at temperatures exceeding 200°C, with no reported photolytic degradation .

SupplierPurityPrice (25g)Availability
Matrix Scientific≥95%$17.00In stock
ChemSceneCustomInquiryOn demand

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